2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-2,8-diazaspiro[45]decan-8-yl)acetic acid is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a diazaspirodecane and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid typically involves the formation of the spirocyclic core followed by functionalization to introduce the acetic acid group. One common synthetic route involves the cyclization of a suitable precursor, such as a diamine, with a ketone or aldehyde under acidic or basic conditions to form the spirocyclic structure. Subsequent steps may include oxidation or reduction reactions to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the spirocyclic amine to a corresponding amide or imine.
Reduction: Reduction of any carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions at the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or imines, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 2,7-diazaspiro[4.5]decan-1-one hydrochloride
Uniqueness
2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid is unique due to its specific spirocyclic structure and the presence of the acetic acid moiety. This combination allows for distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid |
InChI |
InChI=1S/C11H20N2O2/c1-12-5-2-11(9-12)3-6-13(7-4-11)8-10(14)15/h2-9H2,1H3,(H,14,15) |
InChI Key |
QQGISPDPXVGCTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCN(CC2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.